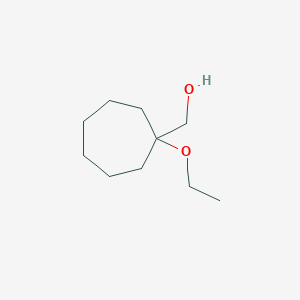
(1-Ethoxycycloheptyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxycycloheptyl)methanol is an organic compound belonging to the class of alcohols It features a cycloheptyl ring substituted with an ethoxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycycloheptyl)methanol typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction conditions include:
Reactants: Cycloheptanone, ethyl alcohol
Catalyst: Strong acid (e.g., sulfuric acid)
Temperature: Moderate to high temperatures (50-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethoxycycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of cycloheptane.
Substitution: Formation of various substituted cycloheptyl derivatives.
Aplicaciones Científicas De Investigación
(1-Ethoxycycloheptyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Ethoxycycloheptyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Cycloheptanol: Similar structure but lacks the ethoxy group.
Cycloheptanone: Contains a ketone group instead of the hydroxyl group.
Ethoxycyclohexanol: Similar structure but with a six-membered ring.
Uniqueness: (1-Ethoxycycloheptyl)methanol is unique due to the presence of both an ethoxy group and a hydroxyl group on a seven-membered ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1-ethoxycycloheptyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h11H,2-9H2,1H3 |
Clave InChI |
YUSPSPANCPGQNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


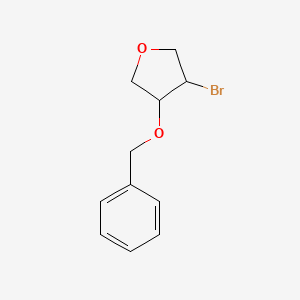
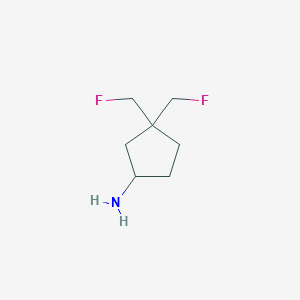
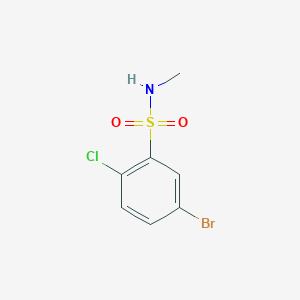

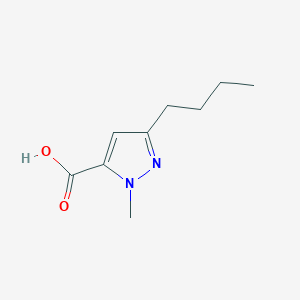

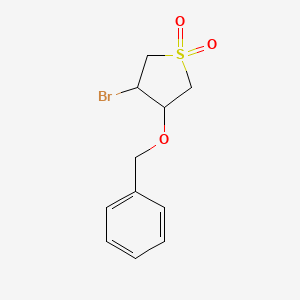
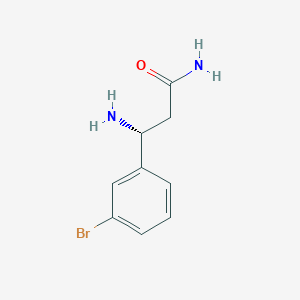
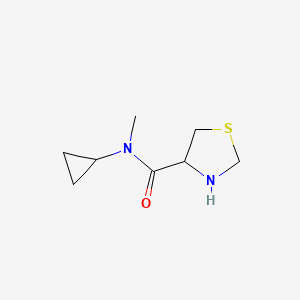


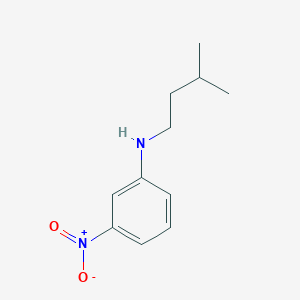
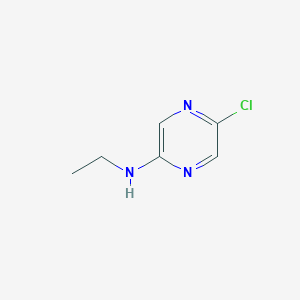
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
